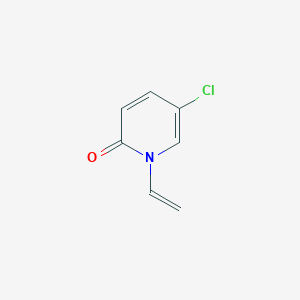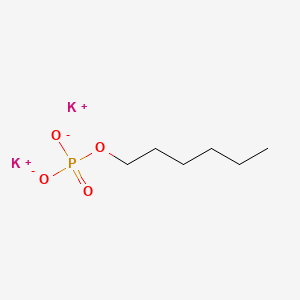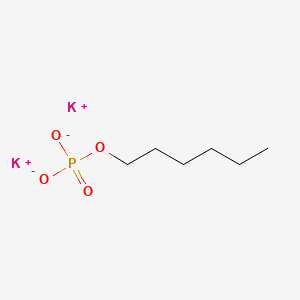
Dipotassium hexyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium hexyl phosphate is an organophosphate compound with the chemical formula ( \text{C}6\text{H}{13}\text{O}_4\text{P}\text{K}_2 ). It is a potassium salt of hexyl phosphate, where two potassium ions are bonded to the phosphate group. This compound is known for its solubility in water and its use in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium hexyl phosphate can be synthesized through the reaction of hexyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 ] [ \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 + 2 \text{KOH} \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{K}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the controlled reaction of hexyl alcohol with phosphoric acid under specific temperature and pressure conditions. The resulting hexyl phosphate is then neutralized with potassium hydroxide to form the dipotassium salt. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium hexyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexyl alcohol and potassium phosphate.
Esterification: It can react with alcohols to form esters.
Substitution: It can participate in substitution reactions where the hexyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at room temperature.
Esterification: Requires the presence of an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Substitution: Often involves the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydroxide.
Major Products
Hydrolysis: Produces hexyl alcohol and potassium phosphate.
Esterification: Forms hexyl esters and water.
Substitution: Results in the formation of substituted phosphates and potassium halides.
Applications De Recherche Scientifique
Dipotassium hexyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of dipotassium hexyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular signaling and metabolism. It can also function as a buffering agent, maintaining the pH balance in biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipotassium phosphate: ( \text{K}_2\text{HPO}_4 )
Monopotassium phosphate: ( \text{KH}_2\text{PO}_4 )
Tripotassium phosphate: ( \text{K}_3\text{PO}_4 )
Uniqueness
Dipotassium hexyl phosphate is unique due to its hexyl group, which imparts distinct hydrophobic properties compared to other potassium phosphates. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required, such as in surfactants and emulsifiers.
Propriétés
Numéro CAS |
37242-45-8 |
|---|---|
Formule moléculaire |
C6H13K2O4P |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
dipotassium;hexyl phosphate |
InChI |
InChI=1S/C6H15O4P.2K/c1-2-3-4-5-6-10-11(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
Clé InChI |
SVQIBPUYKCOPNT-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


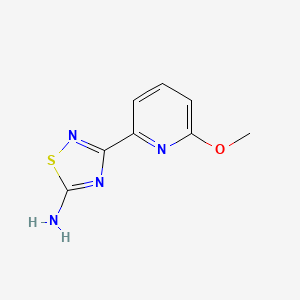
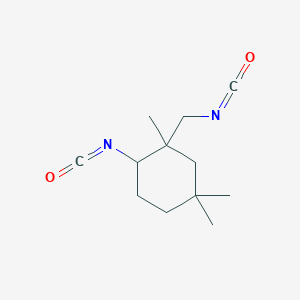
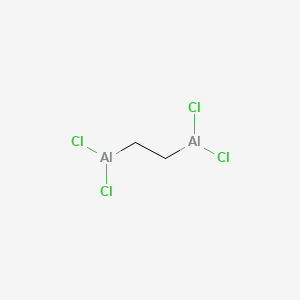
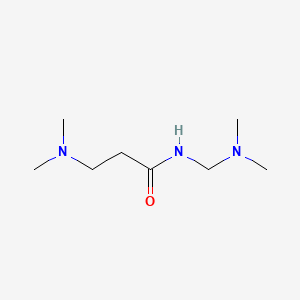
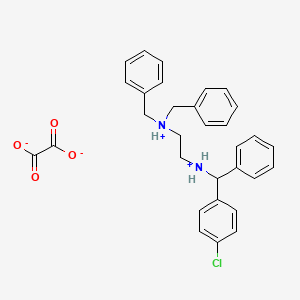
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)

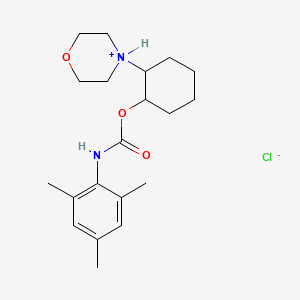
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
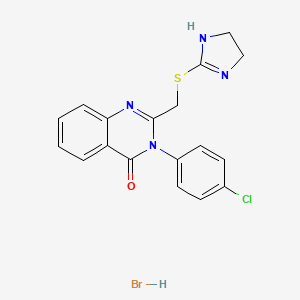

![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
